molecular formula C8H11NO3 B2851269 Methyl 4-(aminomethyl)-5-methyl-2-furoate CAS No. 748707-63-3

Methyl 4-(aminomethyl)-5-methyl-2-furoate

Cat. No.: B2851269
CAS No.: 748707-63-3
M. Wt: 169.18
InChI Key: JMQFTBDKRHEIJC-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-5-methyl-2-furoate is a furan-derived compound featuring a methyl ester group at position 2, an aminomethyl substituent at position 4, and a methyl group at position 4.

Properties

IUPAC Name

methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFTBDKRHEIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-5-methyl-2-furoate typically involves the reaction of 5-methylfurfural with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aldehyde group of 5-methylfurfural reacts with formaldehyde and ammonia to form the aminomethyl derivative. The resulting product is then esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity. Catalysts such as acids or bases may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-5-methyl-2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the furan ring to a tetrahydrofuran derivative.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(aminomethyl)-5-methyl-2-furoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-methyl-2-furoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-(aminomethyl)-5-methyl-2-furoate with structurally related compounds from the evidence:

Compound Name (IUPAC) Substituents/Functional Groups Ester Group Key Physical/Chemical Properties Biological Activity Notes References
This compound 4-aminomethyl, 5-methyl, 2-methyl ester Methyl Planar furan ring, polar groups Potential ligand (inferred) -
Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate 5-(4-aminophenyl), 2-methyl, 3-ethyl ester Ethyl Aromatic amino group, ethyl ester Commercially available
3-Bromo-5-methoxy-4-(4-methylpiperidinyl)furan-2(5H)-one 3-bromo, 5-methoxy, 4-piperidinyl, lactone None Furanone ring, halogen, amino Biologically active ligand
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)pyrimidine derivative Nitrophenyl, aminothiazole, pyrimidine core None High melting point (206–208°C) Drug chemistry applications

Key Comparative Insights

Ester Group Influence: Methyl esters (as in the target compound) typically exhibit faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate) due to steric and electronic effects . The methyl ester at position 2 in the target compound may enhance solubility in polar solvents relative to bulkier esters.

Substituent Effects: The aminomethyl group at position 4 in the target compound provides a primary amine, enabling hydrogen bonding and nucleophilic reactivity. This contrasts with the aromatic amino group in Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate, which may confer stronger π-π stacking interactions but reduced basicity . Halogenated analogs like 3-bromo-5-methoxy-furanone () exhibit distinct reactivity (e.g., susceptibility to nucleophilic substitution) due to the bromo group, unlike the target compound’s aminomethyl substituent .

Biological Activity: The furanone in is highlighted as a "biologically active product," likely due to its polyfunctional groups (halo, amino). The target compound’s aminomethyl group may similarly serve as a pharmacophore in drug design . Pyrimidine derivatives () demonstrate high melting points (>200°C), attributed to their rigid heterocyclic cores. The target compound’s furan ring may result in lower thermal stability but improved synthetic flexibility .

Synthetic Pathways: The target compound’s synthesis may parallel methods in (e.g., Michael addition-elimination) or (catalyst-free aqueous ethanol-mediated reactions). However, its specific route remains unconfirmed .

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, structural analogs suggest its utility in ligand design and bioactive molecule development. Key gaps include:

  • Experimental Data : Melting points, NMR spectra, and HRMS data for the target compound are unreported in the evidence.
  • Biological Studies : Activity against specific targets (e.g., enzymes, receptors) remains speculative without empirical testing.

Future research should prioritize synthesis optimization (e.g., adapting methods from ) and comparative bioactivity assays against furan and pyrimidine derivatives.

Biological Activity

Methyl 4-(aminomethyl)-5-methyl-2-furoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of furoic acid, characterized by the presence of an aminomethyl group and a methyl substituent on the furan ring. Its chemical structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3
PropertyValue
Molecular Weight181.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPModerate lipophilicity

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth at varying concentrations.

  • Study Findings : In a study published in PubMed, this compound showed an IC50 value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

  • Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

  • Case Study : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 100 to 200 µM depending on the cell line .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects are mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially interact with various receptors, altering cellular responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.

Research Applications

This compound has potential applications in various fields:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Biochemical Research : To study its effects on cellular signaling pathways and its role in inflammation and cancer biology.

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